molecular formula C18H32O4 B3025860 13-Hydroxy-12-oxooctadec-9-enoic acid CAS No. 5502-89-6

13-Hydroxy-12-oxooctadec-9-enoic acid

Cat. No. B3025860
CAS RN: 5502-89-6
M. Wt: 312.4 g/mol
InChI Key: FRHVCDKYCGTKJM-UHFFFAOYSA-N
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Description

“13-Hydroxy-12-oxooctadec-9-enoic acid” is a compound with the molecular formula C18H32O4 . It is also known by other synonyms such as “this compound” and "13-hydroxy-12-keto-octadec-9-enoic acid" .


Synthesis Analysis

The synthesis of “this compound” involves the use of synthetic [9,10,12,13-H]linoleic acid as a substrate. A flax enzyme preparation forms [9,10,13-H]-13-hydroxy-12-oxooctadec-9 ()-enoic acid with loss of the deuterium originally at C-12 .


Molecular Structure Analysis

The molecular structure of “this compound” includes 32 Hydrogen atoms, 18 Carbon atoms, and 4 Oxygen atoms . The molecular weight is 312.4 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 312.4 g/mol, XLogP3-AA of 4.6, and a topological polar surface area of 74.6 Ų . It has 15 rotatable bonds .

Scientific Research Applications

1. Stereoselective Synthesis in Flower Induction

A study focused on the stereoselective synthesis of a flower-inducing analog of 9,10-ketol octadecadienoic acid (KODA), which includes a derivative similar to 13-hydroxy-12-oxooctadec-9-enoic acid. This synthesis was instrumental in exploring the role of such compounds in plant biology, particularly in flower induction (Shimomura et al., 2013).

2. Synthesis of Biologically Active Compounds

Another study demonstrated the synthesis of (+/-)-(11E)-13-hydroxy-10-oxooctadec-11-enoic acid, highlighting its cytotoxic activity. This compound, related to this compound, was synthesized from undec-10-enoic acid, showing the potential for producing biologically active compounds from fatty acid derivatives (Nokami et al., 2001).

3. Antibacterial Activity of Derivatives

A study on the synthesis and characterization of 5-(alkenyl)-2-amino-1,3,4-oxadiazoles derived from fatty acids, including a compound structurally related to this compound, showed good antimicrobial activity against various bacteria (Banday et al., 2010).

4. Industrial Applications in Fine Chemicals

Research on the biotransformation of linoleic acid into hydroxy fatty acids, including compounds similar to this compound, has shown potential in the manufacture of industrial fine chemicals. This process involves the use of linoleate double bond hydratases for selective production of hydroxy fatty acids (Oh et al., 2015).

5. Potential in Drug Delivery Systems

A study on the macrolactonization of fatty acids, including derivatives of this compound, highlighted their use in preparing biodegradable materials for drug delivery systems. These materials, such as polyanhydrides and polyesters, are crucial in targeting drugs to specific areas in the body (Yakovleva et al., 2018).

properties

IUPAC Name

13-hydroxy-12-oxooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16,19H,2-7,9-10,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHVCDKYCGTKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)CC=CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718052
Record name 13-Hydroxy-12-oxooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5502-89-6
Record name 13-Hydroxy-12-oxooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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